molecular formula C24H50S2 B1218650 Di-tert-dodecyl disulfide CAS No. 27458-90-8

Di-tert-dodecyl disulfide

Cat. No. B1218650
CAS RN: 27458-90-8
M. Wt: 402.8 g/mol
InChI Key: LEDIWWJKWAMGLD-UHFFFAOYSA-N
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Description

Di-tert-dodecyl disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol . It is a natural product found in Bos taurus . It is also used as a lubricity additive to produce highly active sulfur-based products .

Scientific Research Applications

Lubricant Additive for Anti-Wear Properties

Di-tert-dodecyl disulfide: is widely used as an additive in lubricants due to its excellent anti-wear properties, especially under extreme pressure conditions. It helps in reducing friction and wear on moving parts, extending the life of machinery and engines .

Oxidation Inhibitor in Petroleum-Derived Products

This compound serves as an oxidation inhibitor in various petroleum-derived products. By preventing the oxidation process, it enhances the stability and shelf life of these products, making them more resistant to degradation over time .

Antioxidant Activity in Chemical Processes

The polysulfides, including Di-tert-dodecyl disulfide , exhibit significant antioxidant activity. They can trap free radicals at elevated temperatures, which is beneficial in preventing the deterioration of materials during chemical processes .

Sulfurization Agent in Organic Synthesis

In organic synthesis, Di-tert-dodecyl disulfide can be used as a sulfurization agent. It facilitates the introduction of sulfur into organic molecules, which is a crucial step in synthesizing various pharmaceuticals and agrochemicals .

Biological Activity in Plant Compounds

Polysulfides like Di-tert-dodecyl disulfide are found in plants of the Allium species, such as garlic. They contribute to the biological activity of these plants, which includes health benefits when consumed as part of a diet .

Research in Material Science

Due to its ability to improve the thermal stability of materials, Di-tert-dodecyl disulfide is also researched in material science. It is studied for its potential to create materials that can withstand high temperatures without breaking down .

Safety and Hazards

Di-tert-dodecyl disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDIWWJKWAMGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067313
Record name Disulfide, di-tert-dodecyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Disulfide, di-tert-dodecyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Di-tert-dodecyl disulfide

CAS RN

27458-90-8
Record name Disulfide, di-tert-dodecyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, di-tert-dodecyl
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disulfide, di-tert-dodecyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-dodecyl disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Di-tert-dodecyl disulfide interact with nascent steel surfaces and what are the downstream effects on multialkylated cyclopentane (MAC) oil decomposition?

A: Di-tert-dodecyl disulfide exhibits its protective effect through a tribochemical reaction with nascent steel surfaces, like those found on bearing steel 52100. [] This interaction leads to the formation of iron sulfide on the steel surface. [] Consequently, the active sites on the nascent steel, which would typically catalyze MAC oil decomposition, become less reactive. [] This decreased reactivity effectively prolongs the induction period of MAC oil decomposition, offering a potential solution for reducing wear and tear in mechanical systems. []

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